4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Description
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (abbreviated as DASPI in some studies but referred to here by its full name) is a cationic styryl pyridinium dye with a molecular formula of C₁₆H₁₉IN₂ (MW: 366.25 g/mol) . It is synthesized by condensing 1,4-dimethylpyridinium iodide with 4-dimethylaminobenzaldehyde in methanol under reflux conditions, catalyzed by piperidine .
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNFDSOJKNOBIA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914744 | |
| Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-81-9 | |
| Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Picoline
The initial step involves quaternizing 4-picoline with methyl iodide to generate 1-methylpyridinium iodide. This reaction is conducted in anhydrous ethanol under reflux conditions. A molar ratio of 1:1.2 for 4-picoline to methyl iodide ensures complete conversion, with the ethanol serving as both solvent and proton acceptor. The product precipitates as a white crystalline solid, which is subsequently washed with cold ethanol to remove unreacted starting materials.
Condensation with p-Dimethylaminobenzaldehyde
The second step employs a Knoevenagel condensation between 1-methylpyridinium iodide and p-dimethylaminobenzaldehyde. This reaction is catalyzed by piperidine in methanol at 70°C under reflux for 36 hours. The formation of the styryl bond is evidenced by a color transition from light yellow to deep red, indicative of extended π-conjugation. The crude product is isolated via solvent evaporation and purified through recrystallization from methanol.
Table 1: Key Reaction Parameters for DASPMI Synthesis
| Parameter | Condition |
|---|---|
| Solvent (Alkylation) | Anhydrous ethanol |
| Molar Ratio (4-Picoline:MeI) | 1:1.2 |
| Catalyst (Condensation) | Piperidine (3 drops) |
| Reaction Temperature | 70°C |
| Reaction Time | 36 hours |
| Purification Method | Recrystallization (methanol) |
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like methanol enhance the solubility of ionic intermediates during condensation, while ethanol facilitates alkylation by stabilizing charged species. Substituting methanol with dimethylformamide (DMF) has been explored but results in lower yields due to side reactions.
Catalytic Efficiency
Piperidine’s role as a base catalyst is pivotal in deprotonating the aldehyde, enabling nucleophilic attack by the pyridinium methyl group. Alternative catalysts such as triethylamine or DBU (1,8-diazabicycloundec-7-ene) have shown reduced efficacy, with piperidine achieving >95% conversion.
Temperature and Time Dependence
Extended reaction durations (36–48 hours) at 70°C are necessary to drive the condensation to completion. Lower temperatures (50°C) result in incomplete styryl bond formation, while higher temperatures (>80°C) promote decomposition.
Purification Techniques
Recrystallization
Recrystallization from methanol yields DASPMI as dark red crystals with a purity exceeding 98.5%. The process involves dissolving the crude product in hot methanol, followed by slow cooling to induce crystallization.
Chromatographic Methods
Column chromatography using silica gel and a chloroform-methanol gradient (9:1 v/v) has been reported for laboratory-scale purification, though this method is less practical for industrial applications.
Yield and Purity Analysis
The patented method achieves a yield of 68–72% for the condensation step, with an overall isolated yield of 58–63% after purification. Purity is confirmed via HPLC (λ = 475 nm) and NMR spectroscopy, with characteristic peaks at δ 8.5 ppm (pyridinium protons) and δ 3.2 ppm (N-methyl group).
Table 2: Analytical Data for DASPMI
| Property | Value |
|---|---|
| Molecular Weight | 340.2 g/mol |
| Melting Point | 245–247°C (decomposes) |
| λ<sub>max</sub> (Absorption) | 475 nm (ε = 45,000 M<sup>−1</sup>cm<sup>−1</sup>) |
| Purity (HPLC) | ≥98.5% |
Industrial Scalability Considerations
Scaling DASPMI synthesis requires addressing solvent recovery and waste management. The patented route employs ethanol and methanol, which are distilled and reused to reduce costs. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times, though these systems remain experimental.
Comparative Analysis with Alternative Methods
While the condensation-alkylation sequence dominates industrial production, alternative routes include:
Chemical Reactions Analysis
Host-Guest Complexation with Cucurbiturils
DSMI forms stable complexes with cucurbit uril (CB7), exhibiting a 1:2 stoichiometry. This interaction significantly alters its photophysical properties .
Observed Changes
-
Absorption Shift : From 450 nm (free DSMI) to 469 nm (complexed) .
-
Fluorescence Enhancement : ~10-fold increase in intensity upon CB7 binding .
-
pH Sensitivity : Protonation state shifts influence binding affinity.
Binding Parameters
| Property | Value |
|---|---|
| Binding Stoichiometry | 1:2 (DSMI:CB7) |
| Association Constant (K) | 1.2 × 10⁷ M⁻¹ (pH 7.4) |
Anion Recognition and Sensing
DSMI@CB7 complexes demonstrate selective fluorescence quenching in the presence of specific anions, enabling their detection .
Anion Detection Performance
| Anion | Response Mechanism | Detection Limit |
|---|---|---|
| BF₄⁻ | Fluorescence quenching | 0.5 µM |
| H₂PO₄⁻ | Fluorescence quenching | 1.2 µM |
DNA Binding
DSMI binds to calf thymus DNA (ct-DNA) via groove binding rather than intercalation .
DNA Interaction Metrics
| Property | Value |
|---|---|
| Binding Constant (Kb) | 1.4 × 10⁴ M⁻¹ |
| Fluorescence Enhancement | ~2-fold increase |
| Quenching by KI | Confirms groove binding |
Mitochondrial Staining
DSMI localizes in mitochondria via electrostatic interactions, independent of organic cation transporters (OCTs) .
Cellular Uptake Parameters
| Parameter | Value |
|---|---|
| Km (BeWo cells) | 580 ± 110 µM |
| Vmax (BeWo cells) | 97 ± 9 nmol/mg protein/30 min |
Photophysical Reactions
DSMI exhibits a large Stokes shift (Δλ = 131 nm) and pH-dependent fluorescence. Photoexcitation induces intramolecular charge transfer (ICT) states, enabling applications in live-cell imaging .
Key Photophysical Properties
| Property | Value |
|---|---|
| λmax (Absorption) | 475 nm |
| λmax (Emission) | 606 nm (MeOH) |
| Quantum Yield (Φ) | 0.45 (in aqueous buffer) |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₆H₁₉IN₂
- Molecular Weight : 366.24 g/mol
- CAS Number : 68971-03-9
- Fluorescence Characteristics :
- Excitation wavelength (λ_ex): 474 nm
- Emission wavelength (λ_em): 606 nm in methanol
Mitochondrial Staining
4-Di-1-ASP is primarily used as a mitochondrial stain for live cells. Its ability to selectively accumulate in mitochondria allows researchers to visualize mitochondrial morphology and function in real-time. This property has been utilized in various studies involving live cell imaging, particularly in cancer research where mitochondrial dynamics are crucial for understanding tumor biology .
Glioma Cell Imaging
The compound has been effectively used to stain glioma cells within living brain tissues. This application is vital for studying the behavior of glioma cells in their native environment, providing insights into tumor progression and potential therapeutic targets .
Transport Mechanism Studies
A significant application of 4-Di-1-ASP lies in studying organic cation transporters (OCTs) within the placenta. In research conducted using BeWo cells (a human choriocarcinoma trophoblastic cell line), the compound was shown to be taken up via a carrier-mediated process, facilitating investigations into drug delivery mechanisms during pregnancy. The study revealed that while OCT1 and OCT2 were not expressed, the uptake was significant, indicating alternative transport pathways .
Live Cell Imaging
Due to its fluorescent properties, 4-Di-1-ASP is employed in live cell imaging to monitor cellular processes such as apoptosis and mitochondrial membrane potential changes. Its use in fluorescence microscopy allows for detailed observation of cellular dynamics without the need for extensive sample preparation or fixation .
Characterization of Photofunctional Materials
The compound has also been utilized to characterize zeolite crystals through fluorescence techniques, contributing to the development of photofunctional materials. This application underscores its versatility beyond biological systems into materials science .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves its interaction with the microenvironment, particularly its sensitivity to viscosity changes. The compound’s fluorescence quantum yield increases significantly with an increase in the microenvironment viscosity. This property makes it an effective molecular rotor and fluorescent probe. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, where it can provide valuable information about the local environment .
Comparison with Similar Compounds
Alkyl-Substituted Pyridinium Derivatives
Compounds :
- 4-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide
- 4-[4-(Dimethylamino)styryl]-1-isopropylpyridinium iodide
Key Findings :
Positional Isomers: 2-Styryl vs. 4-Styryl Substitution
Compound: 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (2-DASPI)
- Structural Difference : Styryl group at the 2-position of the pyridinium ring instead of the 4-position.
- Spectral Shifts: Hypsochromic (blue) shift in emission compared to 4-substituted derivatives due to reduced conjugation efficiency . Fluorescence lifetime: 34 ps for 2-DASPI in ethanol vs. longer lifetimes (nanosecond scale) for DASPI in constrained environments (e.g., β-cyclodextrin) .
Substituted Amino Groups
Compound: (E)-4-[4-(Diphenylamino)styryl]-1-methylpyridinium iodide (DPASPI)
- Structural Difference: Diphenylamino group replaces dimethylamino.
- Optical Properties :
Compound: 4-[4-(Diethylamino)styryl]-1-methylpyridinium iodide (DiA)
- Functional Difference: Diethylamino group improves lipid membrane permeability, making DiA suitable for neuronal cell labeling .
Hemicyanine Dyes with Similar Backbones
Compound: DSMI (trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide)
- Note: DSMI is chemically identical to DASPI but referred to by a different acronym in some studies.
- Applications : Used in phosphorylation recognition assays and epigenetic enzyme monitoring due to its fluorogenic properties .
Comparative Data Table
Solvent and Environmental Effects
- DASPI : Preferential solvation in water/acetonitrile mixtures, with Reichardt’s ET(30) values correlating with emission shifts .
- DPASPI : Enhanced stability in hydrophobic matrices (e.g., TPE-SC4A polymers) due to strong host-guest interactions .
- 2-DASPI: Shorter fluorescence lifetime in ethanol compared to DASPI in constrained environments .
Biological Activity
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, often referred to as ASP(+), is a synthetic organic compound that has garnered attention due to its unique structural properties and biological activities. This compound is part of a class known for their potential therapeutic applications, particularly in the fields of neuroscience and oncology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyridinium ring, which contributes to its cationic nature, and a dimethylamino group that enhances its lipophilicity and biological interactions.
ASP(+) interacts with various biological systems primarily through the following mechanisms:
- Membrane Transport : ASP(+) is taken up by cells via organic cation transporters (OCTs), which are crucial for cellular uptake of cationic compounds. Studies have shown that the uptake of ASP(+) is influenced by concentration, temperature, membrane potential, and pH levels .
- Fluorescent Properties : The compound exhibits fluorescent properties that allow it to be used as a tracer in biological studies, particularly in imaging living cells and tissues. This property aids in visualizing cellular processes in real-time .
- Neurotransmitter Interaction : ASP(+) has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, making it a candidate for studies related to neurodegenerative diseases .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Preliminary studies indicate that ASP(+) may possess anticancer properties by inducing apoptosis in cancer cells. Its ability to penetrate cell membranes allows it to reach intracellular targets effectively.
- Neuroprotective Effects : Research suggests that ASP(+) can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Parkinson's disease .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various pathogens, showing promise as an antimicrobial agent due to its cationic nature which disrupts microbial membranes .
Case Studies and Research Findings
Several studies have explored the biological activity of ASP(+). Below are key findings:
Q & A
Q. What are the primary applications of 4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide in live-cell imaging?
This compound is widely used as a mitochondrial membrane potential-sensitive fluorescent probe. Its large Stokes shift (~130 nm in methanol) and slow uptake kinetics make it suitable for real-time tracking of mitochondrial dynamics in live cells, such as glioma cells in brain tissue . Methodologically, it is applied at 0.1–1 µM in physiological buffers (e.g., Krebs-Ringer bicarbonate) with incubation times of 30–60 minutes. Controls using protonophores like CCCP (10 µM) are essential to validate membrane potential-dependent staining .
Q. How do the compound’s photophysical properties influence its utility as a mitochondrial probe?
The dye exhibits excitation/emission maxima at 474/606 nm in methanol, with a molar extinction coefficient of 45,000 cm⁻¹M⁻¹. Its lipophilic cationic nature allows accumulation in polarized mitochondria, while depolarization triggers redistribution. Researchers must optimize solvent systems (e.g., DMSO for stock solutions) and avoid pH extremes (<6.0 or >8.0) to prevent aggregation or fluorescence quenching .
Q. What protocols are recommended for assessing mitochondrial membrane potential using this dye?
- Step 1: Prepare a 1 mM stock in DMSO.
- Step 2: Dilute to 0.5–1 µM in cell culture medium.
- Step 3: Incubate cells for 30–60 minutes at 37°C.
- Step 4: Wash with buffer containing 1 mM imipramine to block organic cation transporters and reduce nonspecific signals.
- Step 5: Image using a fluorescence microscope with a TRITC filter set (ex: 540/25 nm, em: 605/55 nm). Include CCCP-treated controls to confirm specificity .
Advanced Research Questions
Q. How can researchers address discrepancies in fluorescence intensity across solvent systems?
The dye’s Stokes shift and quantum yield vary significantly with solvent polarity. For example:
Q. How is this dye optimized for real-time, label-free enzyme activity assays?
In ornithine decarboxylase (ODC) assays, the dye forms a host-guest complex with cucurbit[6]uril (CB6), enabling fluorescence quenching upon substrate binding. Key optimizations include:
- Adjusting CB6 concentration (typically 10–50 µM) to balance sensitivity and background noise.
- Validating linearity over a 0.1–5.0 mM L-ornithine range.
- Using inhibitors like α-difluoromethylornithine (DFMO) to confirm mechanistic specificity .
Q. What strategies are employed to study its interactions with supramolecular hosts like cucurbit[7]uril (CB7)?
- Fluorescence Titration: Monitor emission changes at 605 nm with incremental CB7 addition (0–100 µM). A 1:2 binding stoichiometry is typical, with Kd values ~10⁻⁶ M.
- Competitive Assays: Introduce DNA (e.g., calf thymus DNA) to assess ternary complex formation, using ethidium bromide displacement to quantify binding affinity shifts.
- NMR Spectroscopy: Analyze aromatic proton shifts in D2O to map host-guest interactions .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the dye’s mitochondrial specificity in cancer vs. normal cells?
Discrepancies may arise from differences in membrane potential (ΔΨm) or expression of organic cation transporters (OCTs). Recommended steps:
Q. Why do some studies report nonlinear fluorescence responses in membrane potential assays?
Nonlinearity often occurs at high dye concentrations (>2 µM) due to self-quenching. Mitigation strategies:
- Perform concentration gradients (0.1–2.0 µM) to identify the linear range.
- Use ratiometric probes (e.g., JC-1) for cross-validation.
- Apply Nernstian calibration with valinomycin in KCl-buffered media .
Methodological Best Practices
- Storage: Lyophilize aliquots and store at -20°C in amber vials; avoid freeze-thaw cycles to prevent iodination .
- Toxicity: Limit exposure to <24 hours at working concentrations; cytotoxicity is observed at >10 µM in neuronal cells .
- Imaging Artifacts: Use two-photon microscopy (ex: 900 nm) to reduce photobleaching in thick tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
